molecular formula C16H15N5OS2 B2562990 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034389-65-4

1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2562990
CAS RN: 2034389-65-4
M. Wt: 357.45
InChI Key: BNLABFVMIVSTBO-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound that has gained attention in scientific research due to its potential in treating various diseases. This compound is a small molecule that has shown promising results in preclinical studies, making it a potential candidate for drug development.

Scientific Research Applications

Antimicrobial Applications

Heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their potential as antibacterial agents. These compounds, including various pyran, pyridine, pyridazine, pyrimidine, and thiazine derivatives, have shown significant antibacterial activities, suggesting that similar structures like the compound could also possess antimicrobial properties (Azab, Youssef, & El-Bordany, 2013).

Anticancer Applications

Research into urea derivatives, particularly those involving heterocyclic structures, has shown promise in anticancer applications. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating the potential of similar compounds in cancer treatment (Gaudreault, Lacroix, Pagé, & Joly, 1988). Additionally, novel pyrazole compounds have been synthesized and identified as potential anti-cancer agents, further highlighting the relevance of pyrazine and thiazole derivatives in this area (Thomas et al., 2019).

Structural Chemistry

The structural chemistry of urea and thiourea-based assemblies provides valuable insights into the conformational adjustments and self-assembly processes of these compounds. For example, studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea counterpart have revealed interesting aspects of their conformational behavior and assembly, which could inform the understanding of similar compounds (Phukan & Baruah, 2016).

properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c22-15(21-16-20-12(9-24-16)10-3-4-10)19-8-11-14(18-6-5-17-11)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLABFVMIVSTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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